![molecular formula C12H15BrO2 B13552423 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid](/img/structure/B13552423.png)
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid
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Overview
Description
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to verify the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium tetraphenylborate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Sodium tetraphenylborate is commonly used for substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives and reduced forms of the original compound .
Scientific Research Applications
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization effects on the transmembrane potential difference in certain cells, affecting their function . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the butanoic acid moiety.
4-Bromophenylboronic acid: Contains a boronic acid group instead of the butanoic acid moiety.
4-Bromophenol: Features a hydroxyl group on the phenyl ring instead of the butanoic acid moiety.
Uniqueness
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is unique due to its specific combination of a bromine-substituted phenyl ring and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure features a bromophenyl group attached to a dimethylbutanoic acid backbone, which is significant for its biological activity. The presence of the bromine atom can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain bromophenyl compounds possess significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Bromophenyl Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, its derivatives have been tested against prostate cancer cell lines using proteolysis-targeting chimera (PROTAC) technology. These studies demonstrated that the compound could induce apoptosis in cancer cells by targeting specific proteins involved in tumor growth.
Case Study: PROTAC-Induced Cell Death
In a study involving prostate cancer cells, it was found that treatment with a derivative of this compound led to significant cell death and tumor growth inhibition in mouse models. The mechanism involved the degradation of BET proteins, which are crucial for cancer cell survival and proliferation .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play vital roles in neurotransmission and are important targets in the treatment of neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example:
- Antimicrobial Action : The compound may disrupt the integrity of bacterial membranes or inhibit essential metabolic pathways.
- Anticancer Mechanism : By degrading BET proteins, it reduces the expression of oncogenes like c-MYC, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound likely binds to the active sites of AChE and BuChE, preventing substrate hydrolysis and thus affecting neurotransmitter levels.
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,11(14)15)8-7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
ZWCFOUUVNZABHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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